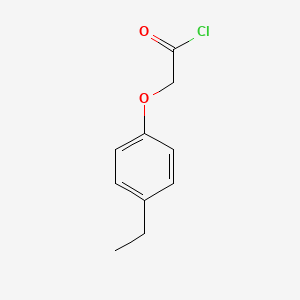

(4-Ethylphenoxy)acetyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(4-Ethylphenoxy)acetyl chloride” is a chemical compound with the molecular formula C10H11ClO2 and a molecular weight of 198.65 . It is used for research purposes .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, general methods for the synthesis of chloroesters involve the reaction of ethers with acyl chlorides . This process can be catalyzed by various substances, including nano-ZnO .Molecular Structure Analysis

The molecular structure of “this compound” consists of 10 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms .Chemical Reactions Analysis

Acyl chlorides, such as “this compound”, are known to be extremely reactive. They are susceptible to attack by nucleophiles, resulting in the replacement of the chlorine atom . They can react with carboxylic acids to form anhydrides, with water to form carboxylic acids, with alcohols to form esters, and with ammonia or amines to form amides .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 198.65 . Further specific physical and chemical properties were not found in the search results.Scientific Research Applications

Analytical Methodologies and Derivatization Techniques

- Sorptive Extraction and In-Sample Acetylation for Analytical Determination : An inexpensive sample preparation procedure utilized (4-Ethylphenoxy)acetyl chloride for the determination of ethylphenolic off-flavors in wine samples. This approach involved in situ acetylation and concentration using a disposable silicone sorbent, demonstrating an effective method for analyzing complex matrices like wine (Carpinteiro et al., 2010).

Polymer Synthesis and Applications

Preparation of Latent Curing Agents for Epoxy Resin : this compound derivatives were synthesized and applied as latent curing agents in epoxy resin, showcasing improved storage life and mechanical properties. This study highlights the compound's utility in developing materials with enhanced thermal stability and mechanical performance (Lei et al., 2015).

Synthesis of Thiophen-3-yl Acetic Acid Derivatives for Conducting Polymers : Utilizing this compound, researchers synthesized novel monomers for the production of conducting polymers, exploring their electrochromic and spectroelectrochemical properties. This application underscores the potential of this compound in the field of electronic materials (Bingöl et al., 2005).

Chemical Synthesis and Characterization

- Synthesis of Poly(3-acetyl-4-hydroxyphenyl acrylate) and Metal Complexes : The compound was used in synthesizing poly(3-acetyl-4-hydroxyphenyl acrylate), which was further reacted with metal acetates to produce polymer-metal complexes. This research demonstrates the utility of this compound in creating materials with potential applications in catalysis and material science (Nanjundan et al., 2004).

Safety and Hazards

Mechanism of Action

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or other biomolecules within the cell.

Mode of Action

It’s known that acetyl chloride, a related compound, can undergo nucleophilic substitution reactions . In these reactions, a nucleophile (such as a protein or other biomolecule) could attack the acetyl chloride, leading to the formation of a new covalent bond. This could potentially alter the function or activity of the target molecule .

Pharmacokinetics

The physicochemical properties of a molecule can influence its adme properties . For instance, its molecular weight (198.65 Da ) and structure could impact its absorption and distribution within the body.

Result of Action

Its potential to form covalent bonds with proteins and other biomolecules could lead to changes in their function or activity, which could in turn influence cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other chemicals can impact the reactivity of (4-Ethylphenoxy)acetyl chloride and its interactions with its targets.

Biochemical Analysis

Biochemical Properties

(4-Ethylphenoxy)acetyl chloride plays a significant role in biochemical reactions, particularly in nucleophilic acyl substitution reactions . It interacts with various enzymes, proteins, and other biomolecules. For instance, it can react with nucleophiles such as amines and alcohols to form amides and esters, respectively . These interactions are crucial in the synthesis of various biochemical compounds and in the modification of proteins and peptides.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modifying proteins and peptides, which can affect cell signaling pathways, gene expression, and cellular metabolism . For example, the acetylation of proteins can alter their function and localization, thereby impacting cellular processes such as signal transduction and gene regulation .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to act as an acylating agent. It exerts its effects by forming covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins . This acylation can lead to enzyme inhibition or activation, depending on the specific protein and the site of modification . Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in protein function and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively modify target proteins without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to protein and peptide modification . It interacts with enzymes such as acetyltransferases, which facilitate the transfer of the acetyl group to target biomolecules . This interaction can affect metabolic flux and the levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its biochemical activity and effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, the acetylation of proteins by this compound can target them to the nucleus, where they can influence gene expression and other nuclear processes .

Properties

IUPAC Name |

2-(4-ethylphenoxy)acetyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-2-8-3-5-9(6-4-8)13-7-10(11)12/h3-6H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDQQTPPIQNNLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571472 |

Source

|

| Record name | (4-Ethylphenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167762-94-9 |

Source

|

| Record name | (4-Ethylphenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one](/img/structure/B1315890.png)